molecular formula C8H5BrClFO2 B1380783 5-Bromo-3-chloro-2-fluorophenylacetic acid CAS No. 1537364-77-4

5-Bromo-3-chloro-2-fluorophenylacetic acid

Cat. No.: B1380783
CAS No.: 1537364-77-4
M. Wt: 267.48 g/mol
InChI Key: SLLPNBWNXSOENV-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-fluorophenylacetic acid: is an organic compound with the molecular formula C8H5BrClFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluorophenylacetic acid typically involves multi-step organic reactions. One common method is the halogenation of phenylacetic acid derivatives. The process may involve:

    Bromination: Introduction of a bromine atom using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination: Introduction of a chlorine atom using chlorine (Cl2) or thionyl chloride (SOCl2).

    Fluorination: Introduction of a fluorine atom using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (Br, Cl, F) are replaced by other nucleophiles.

    Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include substituted phenylacetic acids.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of halogenated aromatic compounds and their reactivity.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-fluorophenylacetic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

  • 4-Bromo-3-chloro-2-fluorophenylacetic acid
  • 5-Bromo-2-chloro-3-fluorophenylacetic acid
  • 5-Bromo-3-chloro-4-fluorophenylacetic acid

Comparison:

Properties

IUPAC Name

2-(5-bromo-3-chloro-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c9-5-1-4(2-7(12)13)8(11)6(10)3-5/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLPNBWNXSOENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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